

Fmoc-Leu-OPfp chemical structure and properties

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Compound of Interest

Compound Name: **Fmoc-Leu-OPfp**

Cat. No.: **B557483**

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An In-depth Technical Guide to **Fmoc-Leu-OPfp**: Structure, Properties, and Applications

Introduction

N- α -Fmoc-L-leucine pentafluorophenyl ester, commonly abbreviated as **Fmoc-Leu-OPfp**, is a high-purity activated amino acid derivative crucial for the synthesis of peptides. It is a key building block in Fmoc-based Solid Phase Peptide Synthesis (SPPS), a methodology that has become the cornerstone of modern peptide chemistry for research, diagnostics, and therapeutic drug development. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary, base-labile protection for the N-terminal amine, while the pentafluorophenyl (Pfp) ester activates the C-terminal carboxylic acid for efficient amide bond formation. This guide provides a comprehensive technical overview of **Fmoc-Leu-OPfp**, detailing its chemical properties, experimental protocols for its use, and the biological relevance of its core leucine structure.

Chemical Structure and Properties

Fmoc-Leu-OPfp is a derivative of the natural amino acid L-leucine. The structure consists of the leucine side chain (-CH₂-CH(CH₃)₂), an N-terminal α -amine protected by an Fmoc group, and a C-terminal carboxyl group activated as a pentafluorophenyl ester. This pre-activated form facilitates rapid and efficient coupling reactions during peptide synthesis.

Data Presentation: Physicochemical Properties

The quantitative properties of **Fmoc-Leu-OPfp** are summarized in the table below for easy reference.

Property	Value	Citations
CAS Number	86060-88-0	[1] [2] [3] [4] [5] [6]
Synonyms	Fmoc-L-leucine pentafluorophenyl ester, N- α - Fmoc-L-leucine pentafluorophenyl ester	[2] [4] [5]
Molecular Formula	C ₂₇ H ₂₂ F ₅ NO ₄	[1] [2] [3] [6]
Molecular Weight	519.46 g/mol	[3] [4] [5] [6]
Appearance	White to off-white or beige powder/solid	[3] [5]
Melting Point	101-115 °C	[5]
Purity (HPLC)	≥97.5%	[5]
Solubility	Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetone. The related Fmoc-Leu-OH is soluble in ethanol and dimethylformamide (DMF).	[7] [8] [9]
Storage Temperature	Recommended storage at 2- 8°C.	[3]

Experimental Protocols

The primary application of **Fmoc-Leu-OPfp** is in Solid Phase Peptide Synthesis (SPPS). The following section details a standard protocol for the incorporation of a leucine residue into a growing peptide chain using this reagent.

Protocol 1: Fmoc-SPPS Coupling Cycle for Fmoc-Leu-OPfp

This protocol outlines a single coupling cycle on a solid support resin (e.g., Rink Amide, Wang, or 2-Chlorotriyl resin) that already has a peptide chain with a free N-terminal amine.

Materials:

- Peptide-resin with a free amine
- **Fmoc-Leu-OPfp**
- Dimethylformamide (DMF), peptide synthesis grade
- Deprotection solution: 20% piperidine in DMF (v/v)
- Washing solvents: Dichloromethane (DCM), Isopropanol (IPA)
- Coupling additives (optional, but recommended): 1-Hydroxybenzotriazole (HOBr)
- Reaction vessel for manual or automated synthesis
- Inert gas (Nitrogen or Argon)

Methodology:

- Resin Preparation:
 - If starting a new synthesis, ensure the first amino acid is loaded onto the resin and its Fmoc group has been removed.
 - Swell the peptide-resin in DMF for at least 30-60 minutes before the first coupling step.
- Fmoc Group Deprotection:
 - Drain the DMF from the swollen resin.

- Add the deprotection solution (20% piperidine in DMF) to the resin (approx. 10 mL per gram of resin).
- Agitate the mixture for 5 minutes. Drain the solution.
- Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[10]
- Drain the solution.

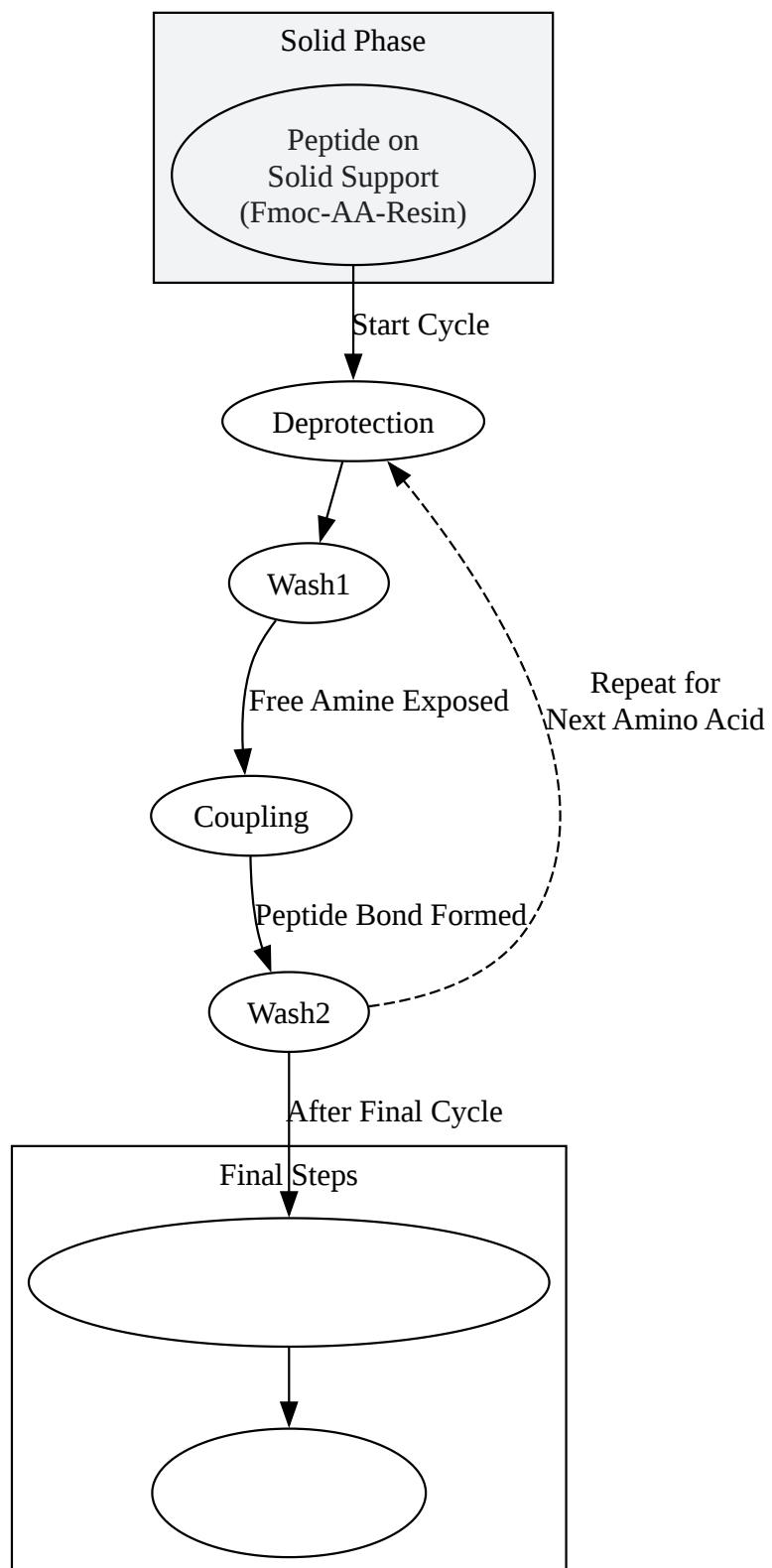
- Washing:
 - Wash the resin thoroughly to remove residual piperidine and dibenzofulvene byproducts.
 - Perform a series of washes, alternating between DMF and a less polar solvent like IPA or DCM. A typical sequence is: DMF (3x), IPA (3x), DMF (3x).[10]
 - The completion of this step leaves the N-terminal amine of the peptide-resin free and ready for coupling.
- Coupling Reaction:
 - Prepare the coupling solution: Dissolve **Fmoc-Leu-OPfp** (2-3 equivalents relative to resin loading) in DMF. For Fmoc-AA-OPfp esters, the addition of HOBt (1 equivalent) can increase reactivity and suppress side reactions.[10]
 - Add the activated **Fmoc-Leu-OPfp** solution to the washed resin.
 - Agitate the mixture at room temperature. The high reactivity of Pfp esters often leads to rapid coupling kinetics, typically complete within 1-2 hours.
 - Reaction progress can be monitored using a qualitative test.
- Post-Coupling Wash:
 - Drain the coupling solution from the resin.

- Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and the pentafluorophenol byproduct.
- Confirmation of Coupling (Optional but Recommended):
 - Perform a qualitative test, such as the Kaiser (ninhydrin) test, on a small sample of the resin beads.[\[11\]](#)
 - A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus a successful coupling. A positive result (blue/purple beads) indicates incomplete coupling, requiring a second coupling step.

This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Mandatory Visualizations

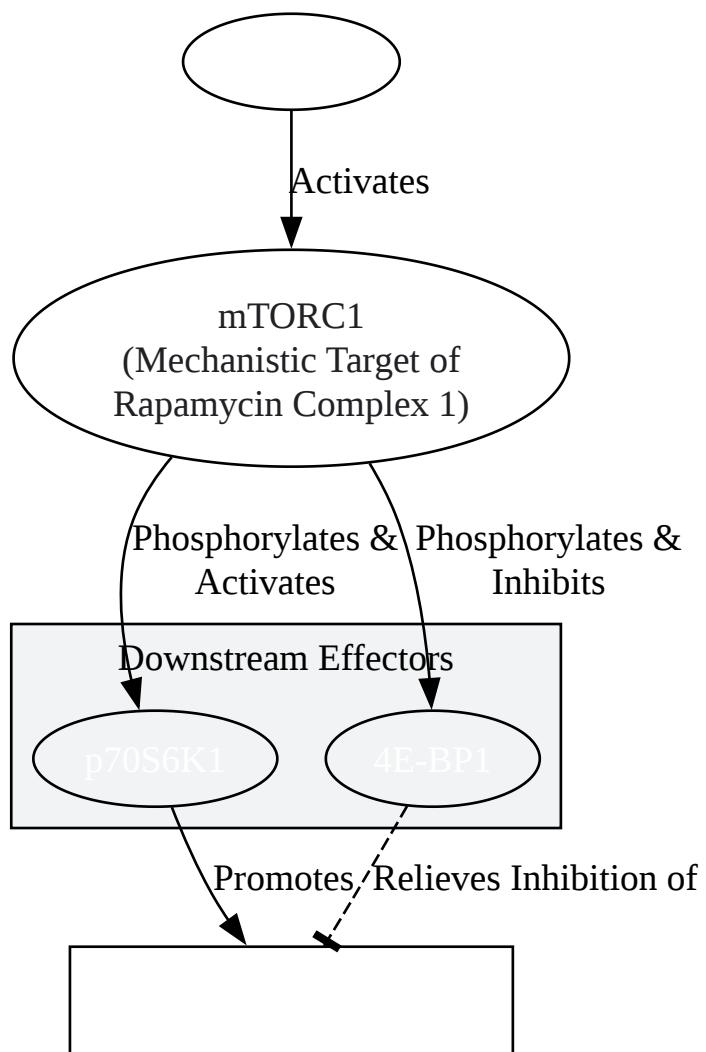
Experimental and Logical Workflows



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Signaling Pathway

Leucine, the core amino acid of **Fmoc-Leu-OPfp**, is not merely a building block for proteins but also a critical signaling molecule that regulates cellular metabolism and growth, primarily through the mTOR (mechanistic Target of Rapamycin) pathway.[12][13]



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